molecular formula C13H8ClF3N2O B3032619 Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- CAS No. 303090-94-0

Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-

Cat. No.: B3032619
CAS No.: 303090-94-0
M. Wt: 300.66
InChI Key: BMYHQEKGIRCDMV-NGYBGAFCSA-N
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Description

Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- (hereafter referred to as the "target compound") is a heterocyclic aromatic compound featuring a phenol moiety linked via an iminomethyl (-CH=N-) bridge to a pyridine ring substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at the 3- and 5-positions, respectively. The imine group enhances reactivity, enabling participation in condensation or coordination chemistry, while the CF₃ group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[(E)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O/c14-10-5-9(13(15,16)17)7-19-12(10)18-6-8-3-1-2-4-11(8)20/h1-7,20H/b18-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYHQEKGIRCDMV-NGYBGAFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425170
Record name Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303090-94-0
Record name Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted phenols from electrophilic aromatic substitution .

Scientific Research Applications

Medicinal Chemistry

Phenol derivatives are widely studied for their potential therapeutic effects. The unique structure of Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- suggests several medicinal applications:

  • Antibacterial Activity : Similar compounds have shown promising antibacterial properties against various pathogens. For instance, studies indicate that pyridine derivatives can exhibit significant antimicrobial efficacy based on their substituents .
  • Mechanisms of Action : The compound interacts with specific molecular targets within cells, potentially modulating enzyme activity and receptor interactions . This makes it a candidate for further investigation in drug development.

Agricultural Applications

The compound has also been explored for its herbicidal properties:

  • Herbicidal Efficacy : Research indicates that phenolic compounds can serve as effective herbicides. The trifluoromethyl substitution may enhance the herbicidal activity of this compound, making it suitable for agricultural use .

Materials Science

Phenol derivatives are utilized in the synthesis of advanced materials:

  • Polymer Synthesis : The compound can act as a building block in the creation of polymers with enhanced properties. Its unique structure allows for modifications that can lead to materials with specific characteristics such as increased thermal stability and chemical resistance .

Data Tables

Case Study 1: Antibacterial Evaluation

A study conducted on similar phenolic compounds demonstrated that variations in substituents significantly impacted their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was linked to enhanced activity due to increased lipophilicity, facilitating better cell membrane penetration .

Case Study 2: Herbicide Development

Research involving the application of phenolic herbicides showed that compounds with trifluoromethyl substitutions exhibited superior effectiveness in controlling weed growth compared to traditional herbicides. This study highlighted the potential for developing new agricultural products based on these findings .

Mechanism of Action

The mechanism of action of Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to a family of pyridine derivatives with halogen and fluorinated substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Linker Group Notable Features
Target Compound Pyridine 3-Cl, 5-CF₃ Iminomethyl (CH=N) Reactive imine; high polarity
3-Chloro-2-(2-chloro-5-amino-phenoxy)-5-(trifluoromethyl)-pyridine Pyridine 3-Cl, 5-CF₃, 2-phenoxy Phenoxy (O-) Ether linkage; herbicidal applications
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one Pyridazinone 4-Cl, 5-methylamino, 3-CF₃Ph None Pyridazinone core; enzyme inhibition potential

Physicochemical Properties

  • The CF₃ group enhances stability against oxidative degradation .
  • Phenoxy Analog (): The ether linker (O-) improves hydrolytic stability compared to the imine group but may reduce reactivity in nucleophilic environments.
  • Pyridazinone Analog (): The pyridazinone core introduces hydrogen-bonding sites, enhancing solubility in polar solvents. The methylamino group allows for further functionalization .

Biological Activity

Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • IUPAC Name : 3-Chloro-5-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}pyridine
  • Molecular Formula : C12H7ClF3N2O
  • Molecular Weight : 292.64 g/mol

The presence of both chloro and trifluoromethyl groups enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl groups improve the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cell, it can modulate the activity of enzymes and receptors, leading to various biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial properties.

Antimicrobial Activity

Research indicates that derivatives of similar structures have shown significant antimicrobial activity. For instance, compounds with pyridine rings have been tested against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Phenol derivative3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

Case Studies

  • Herbicidal Applications : A patent describes the use of similar compounds as herbicides, indicating their effectiveness in agricultural applications . The herbicidal activity is attributed to the disruption of metabolic processes in target plants.
  • Synthesis and Characterization : A study focused on synthesizing imine-based derivatives highlighted the importance of structural modifications in enhancing biological activity . These modifications can lead to improved efficacy against specific pathogens.
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of the compound to various biological targets. Such studies suggest potential interactions with critical enzymes involved in bacterial resistance mechanisms .

Research Findings

Recent investigations into related compounds have revealed that structural variations significantly impact biological activity. For instance, pyridine derivatives have been shown to possess varying degrees of antimicrobial efficacy based on their substituents .

Summary of Findings:

  • Antibacterial Activity : Compounds similar to Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]- exhibit promising antibacterial properties.
  • Herbicidal Efficacy : The compound's application in herbicides demonstrates its potential utility in agricultural settings.
  • Mechanistic Insights : Understanding the interaction between these compounds and their targets is crucial for developing new therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound, and how can its purity be validated?

Answer:
The synthesis of structurally related pyridinyl-imino-methyl derivatives typically involves multi-step reactions, including nucleophilic substitution, condensation, or amidation. For example, fluopyram (a benzamide analog) is synthesized via coupling of 3-chloro-5-(trifluoromethyl)-2-pyridinyl ethylamine with 2-(trifluoromethyl)benzoyl chloride under anhydrous conditions . To validate purity:

  • Use HPLC with UV detection (λ = 210–254 nm) for quantification .
  • Confirm structural integrity via ¹H/¹³C NMR (e.g., pyridine ring protons at δ 8.2–8.5 ppm, trifluoromethyl signals at δ 120–125 ppm in ¹³C) .
  • Perform mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₁ClF₆N₂O: calculated 396.04) .

Basic: What are the primary biological targets and modes of action for this compound?

Answer:
Related compounds (e.g., fluopyram, fluopicolide) target mitochondrial complex II (succinate dehydrogenase, SDH) , inhibiting fungal respiration . Key steps to confirm mode of action:

  • Enzyme inhibition assays : Measure IC₅₀ values using isolated SDH from Fusarium spp. .
  • In vivo efficacy testing : Evaluate protective activity against Fusarium virguliforme in soybean seedlings via seed treatment assays .

Advanced: How can researchers resolve contradictions in reported efficacy data across different experimental models?

Answer:
Contradictions may arise from metabolic variability or environmental factors. Methodological considerations:

  • Metabolite profiling : Use HPLC-MS to identify degradation products (e.g., hydroxylated pyridinyl derivatives or hydrolyzed benzamides) that may differ in bioactivity .
  • Environmental simulation : Test stability under varying pH (4–9), UV light, and soil microbiota to assess field relevance .
  • Cross-species enzyme kinetics : Compare SDH inhibition constants (Kᵢ) across fungal species to explain differential sensitivity .

Advanced: What analytical methods are recommended for quantifying this compound and its metabolites in environmental matrices?

Answer:

  • Sample preparation : Extract using acetonitrile:water (80:20) with QuEChERS cleanup for plant/soil samples .
  • Quantification :
    • LC-MS/MS : Use MRM transitions (e.g., m/z 396 → 173 for fluopyram) with deuterated internal standards .
    • GC-ECD : Derivatize metabolites (e.g., trifluoromethylbenzamide) with BSTFA for enhanced detection .
  • Regulatory compliance : Align with EPA tolerance protocols (40 CFR §180.627) for residue limits in food crops .

Advanced: What structural features govern its binding to succinate dehydrogenase, and how can SAR studies optimize activity?

Answer:
Key structural determinants:

  • Pyridinyl substituents : The 3-chloro-5-(trifluoromethyl) group enhances hydrophobic interactions with SDH’s ubiquinone-binding site .
  • Methylene linker : A flexible ethyl or methylene group between pyridine and benzamide improves conformational fitting .
    SAR optimization strategies :
  • Synthesize analogs with varied substituents (e.g., thiazole, isoxazole) and test via in vitro SDH inhibition assays .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with SDH crystal structures (PDB: 3S9D) .

Basic: What are the solubility and stability profiles under different storage conditions?

Answer:

  • Solubility : Sparingly soluble in polar solvents (e.g., acetonitrile, chloroform) but forms stable suspensions in aqueous buffers at pH 6–8 .
  • Storage : Store at -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the imino-methyl group .
  • Degradation : Monitor via TLC or HPLC; hydrolytic degradation occurs rapidly at >40°C or in alkaline conditions (pH >9) .

Advanced: How do structural modifications (e.g., halogen substitution, linker length) impact antifungal activity and mammalian toxicity?

Answer:

  • Halogen effects : Chlorine at the pyridinyl 3-position increases antifungal potency but may elevate cytotoxicity (test via HepG2 cell assays) .
  • Linker optimization : Shorter linkers (e.g., ethyl vs. methyl) reduce mammalian toxicity (LD₅₀ >2000 mg/kg in rats) while retaining SDH inhibition .
  • Toxicity screening : Use Ames test for mutagenicity and Caenorhabditis elegans models for acute toxicity profiling .

Basic: What are the known environmental degradation pathways, and how can they be monitored?

Answer:

  • Photolysis : UV exposure generates hydroxylated pyridinyl derivatives (e.g., 3-hydroxy-5-(trifluoromethyl)-2-pyridinyl ethylamide) .
  • Soil metabolism : Microbial action cleaves the imino-methyl bond, yielding 2-(trifluoromethyl)benzamide (detected via LC-MS/MS) .
  • Monitoring : Deploy soil column chromatography to track degradation kinetics under simulated field conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-
Reactant of Route 2
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Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-

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